molecular formula C9HF17O2 B1351046 Perfluoro-3,5,5-trimethylhexanoic acid CAS No. 238403-51-5

Perfluoro-3,5,5-trimethylhexanoic acid

Cat. No.: B1351046
CAS No.: 238403-51-5
M. Wt: 464.08 g/mol
InChI Key: HVTQXQHCPONZQV-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Chemical Reactions Analysis

Perfluoro-3,5,5-trimethylhexanoic acid is known for its resistance to many common chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Common reagents used in these reactions include strong acids, bases, and specialized catalysts

Mechanism of Action

The mechanism of action of perfluoro-3,5,5-trimethylhexanoic acid is primarily related to its interaction with biological membranes and enzymes. The compound’s high fluorine content allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can enhance the catalytic activity of enzymes such as lipases, making it a valuable additive in biochemical applications .

Comparison with Similar Compounds

Perfluoro-3,5,5-trimethylhexanoic acid can be compared to other perfluorinated carboxylic acids, such as perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA). While all these compounds share similar chemical properties, such as high thermal stability and resistance to degradation, this compound is unique due to its branched structure and specific fluorination pattern .

Properties

IUPAC Name

2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQXQHCPONZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-3,5,5-trimethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
Perfluoro-3,5,5-trimethylhexanoic acid
Reactant of Route 3
Perfluoro-3,5,5-trimethylhexanoic acid
Reactant of Route 4
Perfluoro-3,5,5-trimethylhexanoic acid
Reactant of Route 5
Perfluoro-3,5,5-trimethylhexanoic acid
Reactant of Route 6
Perfluoro-3,5,5-trimethylhexanoic acid

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